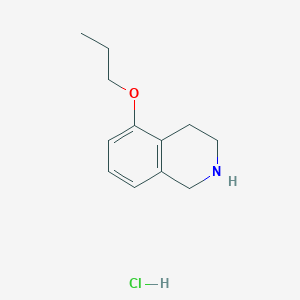![molecular formula C18H20N4O B13930924 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13930924.png)
4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol is a compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of oncology . The compound’s structure includes a cyclohexylamino group attached to the imidazo[1,2-b]pyridazine core, which is further linked to a phenol group.
Métodos De Preparación
The synthesis of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Análisis De Reacciones Químicas
4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol involves the inhibition of key signaling pathways. For instance, it inhibits TAK1, which is involved in the NF-κB, p38MAPK, ERK, and STAT3 signaling pathways. This inhibition leads to the suppression of key regulators involved in cell growth and survival, such as PIM2, MYC, Mcl1, IRF4, and Sp1 .
Comparación Con Compuestos Similares
Similar compounds to 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol include other imidazo[1,2-b]pyridazine derivatives. These compounds often share similar biological activities but differ in their specific substituents, which can affect their potency and selectivity. For example, compounds with different aryl substituents at position-3 of the imidazo[1,2-b]pyridazine core have been shown to exhibit varying degrees of enzyme inhibition .
Propiedades
Fórmula molecular |
C18H20N4O |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
4-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]phenol |
InChI |
InChI=1S/C18H20N4O/c23-15-8-6-13(7-9-15)16-12-19-18-11-10-17(21-22(16)18)20-14-4-2-1-3-5-14/h6-12,14,23H,1-5H2,(H,20,21) |
Clave InChI |
SDAPIJKUFXEZSO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC=C(C=C4)O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)

![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)



![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)


![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)

![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)

